molecular formula C25H31F3O5S B585776 Fluticasone propionate-d5 CAS No. 1093258-28-6

Fluticasone propionate-d5

Cat. No.: B585776
CAS No.: 1093258-28-6
M. Wt: 505.604
InChI Key: WMWTYOKRWGGJOA-AMTWIDTLSA-N
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Description

Fluticasone propionate-d5 is a deuterated form of fluticasone propionate, a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of asthma, allergic rhinitis, and various dermatological conditions. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of fluticasone propionate due to its stable isotope labeling.

Biochemical Analysis

Biochemical Properties

Fluticasone Propionate-d5, like its parent compound Fluticasone Propionate, is a selective glucocorticoid receptor agonist . It has an absolute affinity (KD) of 0.5 nM . It shows little or no activity at other steroid receptors . The interaction with the glucocorticoid receptor plays a crucial role in its anti-inflammatory effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to potently inhibit T lymphocyte proliferation, cytokine generation, and eosinophilic airway inflammation . It also promotes secretory leucocyte protease inhibitor production and eosinophil apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the glucocorticoid receptor . This binding activates the glucocorticoid receptor, leading to a series of downstream effects that culminate in its anti-inflammatory action . It inhibits nuclear factor kappa b, and inhibits lung eosinophilia in rats .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been shown to reduce airway eosinophilia by 74%, 82%, or 81% when administered at dosages of 44, 110, or 220 micrograms every 12 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on feline asthma, this compound administered at dosages of 44, 110, or 220 micrograms every 12 hours reduced airway eosinophilia by 74%, 82%, or 81%, respectively .

Metabolic Pathways

This compound, like Fluticasone Propionate, undergoes rapid hepatic biotransformation . The principal metabolite formed is a 17β-carboxylic acid derivative . This metabolism is largely attributed to cytochrome P450 3A4 .

Transport and Distribution

This compound, being a highly lipophilic molecule, has good uptake, binding, and retention characteristics in human lung tissue . This lipophilicity plays a crucial role in its transport and distribution within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluticasone propionate-d5 involves the incorporation of deuterium atoms into the fluticasone propionate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the deuteration of the starting materials followed by the standard synthetic procedures used for fluticasone propionate. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced catalytic systems to achieve high yields and purity. The production process is carefully monitored to ensure the consistent incorporation of deuterium atoms and to minimize any potential impurities.

Chemical Reactions Analysis

Types of Reactions

Fluticasone propionate-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed to understand the compound’s metabolic pathways and potential therapeutic effects.

Scientific Research Applications

Fluticasone propionate-d5 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of fluticasone propionate.

    Metabolic Studies: Investigating the metabolic pathways and identifying metabolites.

    Drug Development: Used in the development of new formulations and delivery systems for fluticasone propionate.

    Biomedical Research: Understanding the molecular mechanisms of action and potential therapeutic applications in various diseases.

Comparison with Similar Compounds

Fluticasone propionate-d5 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Fluticasone propionate: The non-deuterated form used in clinical settings.

    Fluticasone furoate: Another glucocorticoid with a similar mechanism of action but different pharmacokinetic properties.

    Budesonide: A glucocorticoid with similar anti-inflammatory effects but different chemical structure and pharmacokinetics.

This compound’s uniqueness lies in its application in research, allowing for detailed studies of fluticasone propionate’s pharmacokinetics and metabolism, which are not possible with the non-deuterated form.

Properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWTYOKRWGGJOA-AMTWIDTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501101416
Record name S-(Fluoromethyl) (6α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy-2,2,3,3,3-d5)androsta-1,4-diene-17-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093258-28-6
Record name S-(Fluoromethyl) (6α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy-2,2,3,3,3-d5)androsta-1,4-diene-17-carbothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093258-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(Fluoromethyl) (6α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy-2,2,3,3,3-d5)androsta-1,4-diene-17-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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